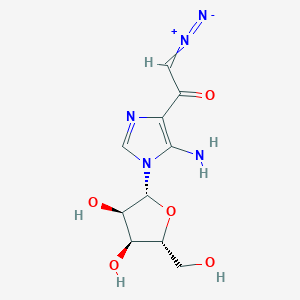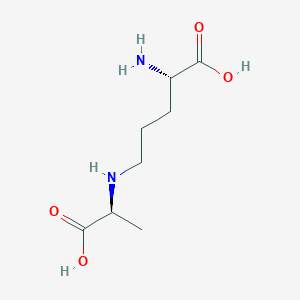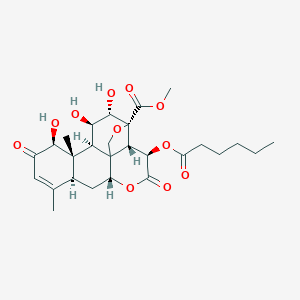
Rodilemid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rodilemid is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. It is a derivative of imidazole and has been synthesized using a variety of methods. This compound has been extensively studied for its mechanism of action and its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of rodilemid is not fully understood. It is believed to act through a variety of mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the activation of neuroprotective pathways. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using rodilemid in lab experiments include its low toxicity, high purity, and well-established synthesis method. However, there are also limitations to using this compound in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, this compound has not been extensively studied in human clinical trials, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are many potential future directions for research on rodilemid. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is a need for further research on the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
Rodilemid can be synthesized using a variety of methods, including the condensation of 2-amino-5-methylthiazole with glyoxal, the reaction of 2-amino-5-methylthiazole with chloroacetic acid, and the reaction of 2-amino-5-methylthiazole with diethyl oxalate. The most common method for synthesizing this compound involves the reaction of 2-amino-5-methylthiazole with glyoxal in the presence of sodium hydroxide. This method has been shown to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
Rodilemid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Propiedades
Número CAS |
100333-50-4 |
|---|---|
Fórmula molecular |
C25H41Ca2N3Na2O24S |
Peso molecular |
925.8 g/mol |
Nombre IUPAC |
dicalcium;disodium;(2R)-2-amino-3-sulfanylpropanoic acid;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C10H16N2O8.2C6H12O7.C3H7NO2S.2Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;2*7-1-2(8)3(9)4(10)5(11)6(12)13;4-2(1-7)3(5)6;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*2-5,7-11H,1H2,(H,12,13);2,7H,1,4H2,(H,5,6);;;;/q;;;;2*+2;2*+1/p-6/t;2*2-,3-,4+,5-;2-;;;;/m.110..../s1 |
Clave InChI |
IGBSZWIFNGNJMK-GVGSFCBVSA-H |
SMILES isomérico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@@H](C(=O)O)N)S.[Na+].[Na+].[Ca+2].[Ca+2] |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(=O)O)N)S.[Na+].[Na+].[Ca+2].[Ca+2] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(=O)O)N)S.[Na+].[Na+].[Ca+2].[Ca+2] |
Sinónimos |
rodilemid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)







